molecular formula C10H11BrN2O B7516263 1-(3-Bromophenyl)-3-cyclopropylurea

1-(3-Bromophenyl)-3-cyclopropylurea

Cat. No. B7516263
M. Wt: 255.11 g/mol
InChI Key: RBAMKIXRBWWQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-3-cyclopropylurea is a chemical compound that belongs to the class of urea derivatives. It has a molecular weight of 277.17 g/mol and a chemical formula of C12H13BrN2O. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-cyclopropylurea is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are important signaling pathways involved in cancer cell growth and survival. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-3-cyclopropylurea has been found to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Bromophenyl)-3-cyclopropylurea in lab experiments is its potent antitumor activity against various cancer cell lines. It has also been found to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(3-Bromophenyl)-3-cyclopropylurea. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its mechanism of action in more detail to gain a better understanding of how it works. Additionally, future research could focus on developing more efficient and reliable synthesis methods for this compound. Overall, the potential applications of 1-(3-Bromophenyl)-3-cyclopropylurea in scientific research make it a promising candidate for further investigation.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)-3-cyclopropylurea involves the reaction of 3-bromobenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the final product. This method has been reported in the literature and has been found to be efficient and reliable.

Scientific Research Applications

1-(3-Bromophenyl)-3-cyclopropylurea has been found to have various applications in scientific research. One of the main areas of research is in the field of cancer therapy. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer therapy, 1-(3-Bromophenyl)-3-cyclopropylurea has also been investigated for its potential as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that this compound has neuroprotective and anti-inflammatory properties, which could be beneficial in the treatment of neurodegenerative diseases. It has also been found to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.

properties

IUPAC Name

1-(3-bromophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMKIXRBWWQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-cyclopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.